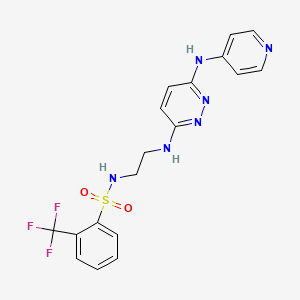

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinyl group linked to a pyridinyl group, with an ethyl chain connecting to a benzenesulfonamide moiety that includes a trifluoromethyl group. The presence of these functional groups contributes to its diverse reactivity and potential utility in research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyridazinyl and pyridinyl intermediates, which are then coupled through a series of nucleophilic substitution and amination reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Sulfonamide Functional Group Reactivity

The benzenesulfonamide moiety participates in acid/base-mediated hydrolysis and nucleophilic substitution:

Pyridazine and Pyridine Ring Reactivity

The pyridazin-3-ylamino and pyridin-4-ylamino groups enable cross-coupling and cyclization:

Suzuki-Miyaura Coupling

Used to introduce aryl/heteroaryl groups at the pyridazine C-3 position:

This reaction is critical for diversifying the pyridazine core in drug discovery .

Ullmann-Type Coupling

For C–N bond formation between pyridazine amines and aryl halides:

| Conditions | Catalyst | Base | Solvent |

|---|---|---|---|

| CuI, N,N'-dimethylethylenediamine | K₃PO₄ or Na₂CO₃ | Toluene or dioxane |

This method constructs the pyridin-4-ylamino linkage in the parent compound .

Amide Bond Formation

The ethylamino linker undergoes condensation with carboxylic acids:

| Reagent System | Activating Agent | Solvent | Yield |

|---|---|---|---|

| EDC/HOBt, DIPEA | N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide | DMF | 75–92% |

| HATU, DIPEA | O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DCM | 80–95% |

This step is pivotal for introducing the 2-(trifluoromethyl)benzenesulfonamide group .

Trifluoromethyl Group Stability

The –CF₃ group exhibits resistance to nucleophilic/electrophilic attacks but can undergo radical-mediated defluorination under UV light:

| Condition | Reaction | Byproducts |

|---|---|---|

| UV irradiation (254 nm) | C–F bond cleavage | Fluoroarenes, HF |

| Strong bases (e.g., LDA) | Deprotonation adjacent to –CF₃ | Stabilized carbanions |

No direct degradation studies exist for this compound, but analogs suggest similar behavior .

Redox Reactions

The pyridazine ring undergoes reduction:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Ethanol, 50°C, 24 h | Dihydropyridazine derivatives |

| NaBH₄ | MeOH, RT | Partial saturation of N–N bonds |

Oxidation of the ethylamino linker with KMnO₄ or CrO₃ yields imines or nitriles, but this remains theoretical for the target compound.

Biological Activation Mechanisms

Though not a chemical reaction per se, metabolic pathways include:

科学研究应用

Scientific Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

-

Drug Development : The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. It is particularly noted for:

- Inhibition of Phosphodiesterase 4 (PDE4) : This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), which plays a critical role in inflammatory responses. Inhibition of PDE4 can lead to increased cAMP levels, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Antitumor Activity : Related compounds have shown significant antitumor effects against various cancer cell lines, demonstrating potential as anticancer agents .

- Biological Probes : The compound can serve as a probe to investigate cellular processes and molecular mechanisms, aiding in the understanding of disease pathology and drug interactions.

Industrial Applications

- Material Science : The unique properties of this compound can be harnessed for developing new materials with specific functionalities, particularly in coatings and polymers.

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules, facilitating the exploration of new chemical reactions and pathways .

Case Study 1: Inhibition of PDE4

- Objective : To evaluate the efficacy of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide as a PDE4 inhibitor.

- Findings : The compound exhibited potent inhibition of PDE4 activity, leading to increased levels of cAMP in cellular models. This suggests its potential use in treating inflammatory conditions.

Case Study 2: Anticancer Properties

- Objective : To assess the anticancer activity of derivatives similar to this compound against breast and lung cancer cell lines.

- Findings : In vitro studies demonstrated that these derivatives inhibited cell proliferation with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents.

作用机制

The mechanism by which N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

相似化合物的比较

Similar Compounds

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.

Uniqueness

The presence of the trifluoromethyl group in N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

生物活性

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group , a trifluoromethyl group , and a pyridazinyl-pyridinyl moiety . Its molecular formula is C18H19F3N6O2S, with a molecular weight of approximately 428.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes:

- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). Increased cAMP levels can modulate immune responses and have therapeutic implications for inflammatory diseases and asthma.

- Calcium Channel Interaction : Preliminary studies suggest that derivatives of sulfonamide compounds may interact with calcium channels, potentially affecting cardiovascular function by altering perfusion pressure and coronary resistance .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been evaluated for its effects on cellular signaling pathways, particularly those involving cAMP modulation.

In Vivo Studies

Research utilizing isolated rat heart models has indicated that related sulfonamide derivatives can decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits . The specific impacts of this compound on these parameters remain to be fully elucidated.

Case Studies

- Cardiovascular Effects : A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that some derivatives decreased perfusion pressure significantly compared to controls, hinting at the potential for cardiovascular applications .

- Inflammatory Response Modulation : Another study focused on the inhibition of PDE4 by similar compounds, showing promise in reducing inflammation in models of asthma and other inflammatory conditions.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-3-1-2-4-15(14)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-13-7-9-22-10-8-13/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQBNMPYZUSDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。